Zileuton-13C2,15N
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Overview
Description
Zileuton-13C2,15N is a labeled version of Zileuton, a potent and selective inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. This compound is marked with stable isotopes of carbon-13 and nitrogen-15, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zileuton-13C2,15N involves the incorporation of stable isotopes into the Zileuton molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the labeled compound. The production process involves the use of specialized equipment and techniques to handle the isotopically labeled materials safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
Zileuton-13C2,15N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Zileuton-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Zileuton.
Biology: Employed in research on the role of leukotrienes in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like asthma and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
Zileuton-13C2,15N exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase, which catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are involved in various inflammatory processes, and their inhibition leads to reduced inflammation, edema, mucus secretion, and bronchoconstriction. The molecular targets and pathways involved include the leukotriene synthesis pathway and the modulation of immune cell activity .
Comparison with Similar Compounds
Similar Compounds
Zileuton: The non-labeled version of Zileuton-13C2,15N.
Zileuton-d4: A deuterated version of Zileuton.
Zileuton sodium: A sodium salt form of Zileuton
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in pharmacokinetic studies and metabolic research, where accurate measurement of drug distribution and metabolism is crucial .
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)(1,2-13C2)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1+1,7+1,13+1 |
InChI Key |
MWLSOWXNZPKENC-CUVPCUOESA-N |
Isomeric SMILES |
[13CH3][13CH](C1=CC2=CC=CC=C2S1)[15N](C(=O)N)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Origin of Product |
United States |
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